molecular formula C23H23NO3S B3541904 N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide

N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Cat. No. B3541904
M. Wt: 393.5 g/mol
InChI Key: BYKDPVLOYMFARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a white crystalline powder that is soluble in organic solvents and is widely used in research laboratories for its unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes such as carbonic anhydrase and acetylcholinesterase. This compound has also been shown to have antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several advantages for lab experiments, including its solubility in organic solvents and its stability under various conditions. However, this compound also has some limitations, such as its high cost and limited availability.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide. One potential area of research is the development of this compound-based materials for various applications such as sensors and catalysts. Another potential area of research is the investigation of this compound's potential as a therapeutic agent for various diseases such as Alzheimer's disease and cancer.
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research on this compound is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The unique properties of this compound make it an ideal candidate for various research applications.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-16-7-13-21(14-8-16)28(26,27)15-19-9-11-20(12-10-19)23(25)24-22-17(2)5-4-6-18(22)3/h4-14H,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKDPVLOYMFARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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